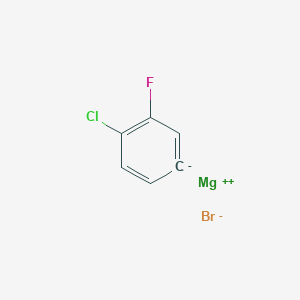

magnesium;1-chloro-2-fluorobenzene-4-ide;bromide

Description

Properties

IUPAC Name |

magnesium;1-chloro-2-fluorobenzene-4-ide;bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClF.BrH.Mg/c7-5-3-1-2-4-6(5)8;;/h1,3-4H;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBIXREWYSCYTGZ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=[C-]1)F)Cl.[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClFMg | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90380843 | |

| Record name | Magnesium bromide 4-chloro-3-fluorobenzen-1-ide (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170793-00-7 | |

| Record name | Magnesium bromide 4-chloro-3-fluorobenzen-1-ide (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization of 4 Chloro 3 Fluorophenylmagnesium Bromide Within Organomagnesium Chemistry

Significance of Aryl Grignard Reagents in Modern Organic Synthesis

First discovered by French chemist François Auguste Victor Grignard, which led to a Nobel Prize in Chemistry in 1912, Grignard reagents are organomagnesium compounds with the general formula R-Mg-X, where R is an organic group (alkyl or aryl) and X is a halogen. algoreducation.comnumberanalytics.com These reagents are pivotal in organic synthesis primarily for their ability to form new carbon-carbon bonds. numberanalytics.comwikipedia.orgmt.com This capability is fundamental to the construction of more complex molecular skeletons from simpler starting materials. algoreducation.comnumberanalytics.com

Aryl Grignard reagents, a subset of Grignard reagents where the R group is an aryl moiety, are instrumental in the synthesis of a wide array of organic compounds. algoreducation.commt.com Their utility stems from the nucleophilic character of the carbon atom bonded to magnesium, which bears a partial negative charge due to the polarity of the carbon-magnesium bond. algoreducation.comnumberanalytics.com This nucleophilic carbon can attack electrophilic centers, such as the carbon atom in a carbonyl group, to form a new carbon-carbon bond. algoreducation.commt.com

The significance of aryl Grignard reagents is evident in their wide-ranging applications, including:

Synthesis of Alcohols: They react with aldehydes and ketones to produce secondary and tertiary alcohols, respectively. algoreducation.commt.com

Formation of Carboxylic Acids: Reaction with carbon dioxide, followed by an acidic workup, yields carboxylic acids.

Cross-Coupling Reactions: In the presence of a suitable catalyst, aryl Grignard reagents can couple with organic halides to form biaryl compounds. wikipedia.org Nickel chloride in tetrahydrofuran (B95107) (THF) is often an effective catalyst for the coupling of aryl halides with aryl Grignard reagents. wikipedia.org

The versatility of aryl Grignard reagents makes them indispensable tools in the pharmaceutical industry for the synthesis of complex drug molecules, such as tamoxifen (B1202) and montelukast (B128269) sodium. algoreducation.com They are also crucial in the production of natural products and polymers. algoreducation.com

Overview of Halogenated Phenylmagnesium Bromides

Halogenated phenylmagnesium bromides are a specific category of aryl Grignard reagents where the phenyl ring is substituted with one or more halogen atoms. These reagents are valuable intermediates in organic synthesis, allowing for the introduction of a halogenated phenyl group into a target molecule.

The presence of halogen atoms on the aromatic ring can influence the reactivity of the Grignard reagent. The synthesis of these reagents follows the general procedure for Grignard reagent formation: the reaction of a corresponding halogenated aryl halide with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF). algoreducation.combyjus.com It is crucial to maintain anhydrous conditions as Grignard reagents are highly reactive towards protic compounds like water. algoreducation.combyjus.com

Halogenated phenylmagnesium bromides are particularly useful in cross-coupling reactions. For instance, nickel-catalyzed cross-coupling reactions between aryl Grignard reagents and fluoroazines or -diazines have been successfully demonstrated. nih.gov These reactions allow for the formation of complex heterocyclic structures. The choice of the halogen substituent and its position on the phenyl ring can be strategically used to direct the synthesis towards a desired product.

Specific Characteristics of 4-Chloro-3-fluorophenylmagnesium Bromide as a Grignard Reagent

4-Chloro-3-fluorophenylmagnesium bromide is a dihalogenated phenylmagnesium bromide with the chemical formula ClC₆H₃(F)MgBr. sigmaaldrich.com This compound is a specialized Grignard reagent that provides a 4-chloro-3-fluorophenyl moiety for synthetic transformations. It is typically available as a solution in tetrahydrofuran (THF), a common solvent for Grignard reagents that helps to stabilize the organomagnesium compound. byjus.comsigmaaldrich.com

The presence of both chlorine and fluorine atoms on the phenyl ring imparts specific electronic properties to the molecule, which can influence its reactivity in subsequent reactions. The preparation of this reagent involves the reaction of 1-bromo-4-chloro-3-fluorobenzene with magnesium metal.

Below is a table summarizing some of the key properties of 4-Chloro-3-fluorophenylmagnesium bromide:

| Property | Value | Source |

| Chemical Formula | ClC₆H₃(F)MgBr | sigmaaldrich.com |

| Molecular Weight | 233.75 g/mol | sigmaaldrich.com |

| CAS Number | 170793-00-7 | sigmaaldrich.com |

| Typical Form | Solution in Tetrahydrofuran (THF) | sigmaaldrich.com |

| Concentration | 0.5 M in THF | sigmaaldrich.com |

| Appearance | Yellow to brown liquid | echemi.com |

| Density | 0.968 g/mL at 25 °C | sigmaaldrich.com |

| Boiling Point | 65 °C (of THF solution) | sigmaaldrich.com |

This specific Grignard reagent is valuable for introducing the 4-chloro-3-fluorophenyl group into various molecular scaffolds, which is of interest in the synthesis of agrochemicals, pharmaceuticals, and materials science, where halogenated aromatic structures are often required for specific biological or physical properties. The dual halogen substitution offers potential for further selective functionalization through cross-coupling reactions targeting either the carbon-chlorine or carbon-fluorine bond under specific catalytic conditions.

Synthetic Pathways and Optimization of 4 Chloro 3 Fluorophenylmagnesium Bromide

Conventional Grignard Formation (Direct Metallation)

The traditional approach to synthesizing 4-Chloro-3-fluorophenylmagnesium bromide involves the direct reaction of an organohalide with magnesium metal. This method, while straightforward, requires careful control over several parameters to achieve desirable yields and purity.

Reaction of 4-Bromo-1-chloro-2-fluorobenzene (B1271914) with Magnesium Metal

The core of the conventional synthesis is the reaction between 4-bromo-1-chloro-2-fluorobenzene and magnesium metal. libretexts.org In this reaction, the magnesium inserts into the carbon-bromine bond, which is more reactive than the carbon-chlorine or carbon-fluorine bonds, to form the Grignar'd reagent. wikipedia.org This process is typically carried out by adding the organohalide to a suspension of magnesium turnings. libretexts.org

The formation of Grignard reagents is often subject to an induction period, a delay before the reaction starts, during which the passivating magnesium oxide layer on the metal surface is removed. wikipedia.org After this period, the reaction can become highly exothermic, necessitating careful management of the reaction conditions. wikipedia.orgmt.com

Role of Anhydrous Solvents

The choice of solvent is paramount in Grignard reagent synthesis, with the primary requirement being that the solvent must be aprotic and anhydrous. quora.comquora.comquora.com Protic solvents, such as water or alcohols, will react with and destroy the highly reactive Grignard reagent. quora.comquora.comyoutube.com

Ethereal solvents are preferred because they can solvate and stabilize the Grignard reagent by forming a complex with the magnesium atom. quora.comstudysmarter.co.ukdoubtnut.com This stabilization is crucial for the successful formation and reactivity of the reagent. quora.comquora.com

| Solvent | Key Properties and Role in Grignard Synthesis |

| Tetrahydrofuran (B95107) (THF) | A polar aprotic solvent that effectively solubilizes and stabilizes Grignard reagents, often leading to more reactive "naked" carbanions. quora.comleah4sci.com It is particularly suitable for less reactive aryl halides and allows for higher reaction temperatures due to its higher boiling point compared to diethyl ether. leah4sci.comacs.orgstackexchange.com |

| Diethyl Ether | A traditional and effective aprotic solvent for Grignard reagent formation. libretexts.orgquora.com It forms a stable complex with the magnesium center, preventing its reaction with moisture and oxygen. studysmarter.co.uk |

| Toluene (B28343) | Often used in combination with ethereal solvents like diethyl ether. acs.orgresearchgate.net Replacing some of the ether with toluene can accelerate the reaction rate with certain substrates. acs.org Toluene is also a suitable solvent for preparing more concentrated Grignard solutions. acs.orgthieme-connect.com |

| 2-Methyltetrahydrofuran (2-MeTHF) | A greener alternative to THF, derived from renewable resources. wikipedia.orgsciencemadness.orgnih.gov It exhibits properties between THF and diethyl ether and can often replace THF in organometallic reactions. sciencemadness.orgacs.org Its lower miscibility with water can simplify the work-up process. wikipedia.orgacs.org |

Initiation Methods for Magnesium Activation

A significant hurdle in Grignard synthesis is the inert layer of magnesium oxide that coats the surface of the magnesium metal, preventing it from reacting with the organohalide. wikipedia.orgstackexchange.com Several methods are employed to activate the magnesium surface and initiate the reaction.

Common activating agents include small amounts of iodine or 1,2-dibromoethane. wikipedia.orgstackexchange.comwvu.edu Iodine is thought to chemically clean the magnesium surface. acs.orgresearchgate.net 1,2-Dibromoethane reacts with the magnesium to form ethylene (B1197577) gas and magnesium bromide, exposing a fresh, reactive metal surface. stackexchange.comwvu.eduthieme-connect.com The observation of ethylene bubbles provides a visual cue that the activation has been successful. wikipedia.orgstackexchange.com Mechanical methods such as crushing the magnesium pieces, rapid stirring, or using ultrasound can also be used to break up the oxide layer. wikipedia.orgstackexchange.comchemicalforums.com

Controlled Reagent Addition and Temperature Management

Due to the highly exothermic nature of the Grignard reaction after initiation, careful control of the reagent addition rate and reaction temperature is crucial for safety and to prevent side reactions. wikipedia.orgmt.com The reaction is often initiated with a small portion of the halide, and once the reaction is underway, the remainder is added at a controlled rate to maintain a gentle reflux. libretexts.org

Monitoring the reaction temperature is essential. acs.orgacs.org If the reaction becomes too vigorous, it can lead to a runaway situation. acs.org Conversely, if the temperature is too low, the reaction may stall. acs.org Calorimetric studies are often employed during scale-up to understand the heat flow and ensure safe operating conditions. mt.comhzdr.de

Advanced Grignard Preparation Techniques

To overcome some of the limitations of the conventional method, advanced techniques have been developed for the preparation of Grignard reagents.

Use of Highly Reactive Magnesium (e.g., Rieke Magnesium)

A significant advancement in Grignard chemistry is the use of highly reactive magnesium, such as Rieke magnesium. organic-chemistry.orgriekemetals.com Rieke magnesium is a fine, black powder of magnesium with a very high surface area, making it much more reactive than the standard magnesium turnings. wikipedia.orgwikipedia.org

It is typically prepared by the reduction of an anhydrous magnesium salt, like magnesium chloride, with an alkali metal such as potassium or lithium. wikipedia.orgwikipedia.orge-bookshelf.de The use of Rieke magnesium allows for the formation of Grignard reagents from less reactive organic halides and can enable reactions to occur at much lower temperatures, as low as -78 °C. organic-chemistry.orgriekemetals.comwikipedia.org This is particularly advantageous for preparing functionalized Grignard reagents that contain groups that would typically react with the Grignard reagent at higher temperatures. organic-chemistry.orgresearchgate.net

Transmetallation Strategies

Transmetallation represents a key alternative to the direct insertion of magnesium for the synthesis of Grignard reagents. This approach involves the exchange of a metal from an organometallic compound to magnesium.

Halogen-Magnesium Exchange: A prevalent method for generating aryl Grignard reagents is the halogen-magnesium exchange. researchgate.net This technique typically employs a more reactive organomagnesium compound, such as isopropylmagnesium chloride (iPrMgCl), often in the presence of lithium chloride (LiCl) to form a "turbo-Grignard" reagent. researchgate.netreddit.com This enhanced reactivity facilitates the exchange with less reactive aryl halides. For the synthesis of 4-chloro-3-fluorophenylmagnesium bromide, this would involve the reaction of 1-bromo-4-chloro-3-fluorobenzene with a suitable Grignard reagent like iPrMgCl·LiCl. The equilibrium of this reaction is driven by the formation of the more stable arylmagnesium species. The use of donor solvents like tetrahydrofuran (THF) is crucial for the success of these exchange reactions. reddit.com

Organometallic Transfer: In a broader sense, transmetallation can also involve the transfer of an organic group from other metals to magnesium. nih.gov For instance, organolithium or organozinc compounds can be used as precursors. nih.govacs.org The reaction of an aryllithium compound, generated from the corresponding aryl halide and an alkyllithium reagent, with a magnesium halide salt (MgX₂) would yield the desired aryl Grignard reagent. Similarly, organozinc reagents can undergo transmetallation with magnesium compounds. acs.org

Sulfoxide-Magnesium Exchange Methodologies

A more specialized approach for the formation of Grignard reagents is the sulfoxide-magnesium exchange. This method provides an alternative pathway that circumvents the use of metallic magnesium, thereby avoiding potential radical-mediated side reactions. nih.gov The reaction involves treating an aryl sulfoxide (B87167) with a Grignard reagent, leading to the displacement of the sulfoxide group and the formation of the desired arylmagnesium halide. nih.govresearcher.life

The use of iPrMgCl·LiCl has been shown to facilitate a fast sulfoxide-magnesium exchange. researchgate.net This methodology is particularly useful for preparing polyfunctional arylmagnesium reagents. researchgate.net In the context of 4-chloro-3-fluorophenylmagnesium bromide, this would entail the synthesis of a suitable precursor, such as 1-chloro-2-fluoro-4-(methylsulfinyl)benzene, which would then be reacted with a Grignard reagent to generate the target compound.

Transition Metal-Catalyzed Grignard Formation

While less common for the direct synthesis of the Grignard reagent itself, transition metals play a pivotal role in reactions involving Grignard reagents, and in some cases, can facilitate their formation. numberanalytics.comthieme-connect.comresearchgate.net Iron salts, for example, have been shown to promote the formation of Grignard reagents from aryl chlorides. researchgate.net This catalytic approach can be advantageous for less reactive halides.

The general mechanism for transition metal-catalyzed cross-coupling reactions involving Grignard reagents often involves oxidative addition, transmetallation, and reductive elimination. numberanalytics.com In the context of Grignard formation, a transition metal could potentially activate the carbon-halogen bond, facilitating the subsequent reaction with magnesium. Common transition metals used in conjunction with Grignard reagents include nickel, palladium, and iron. thieme-connect.com

Considerations for Halogen Substitution in Grignard Reagent Synthesis

The presence and nature of halogen substituents on the aromatic ring significantly influence the formation and reactivity of Grignard reagents.

Impact of Fluorine on Reactivity and Selectivity during Formation

The strong carbon-fluorine (C-F) bond presents a significant hurdle in the formation of fluoroaryl Grignard reagents. stackexchange.comquora.com The high bond dissociation energy of the C-F bond makes direct oxidative insertion of magnesium energetically unfavorable under standard conditions. nih.gov This inertness is a key reason why alkyl and aryl fluorides are generally not used for direct Grignard reagent synthesis. stackexchange.commasterorganicchemistry.com

However, the presence of a fluorine atom can also influence the reactivity and stability of the resulting Grignard reagent. The electron-withdrawing nature of fluorine can affect the nucleophilicity of the organomagnesium compound. Fluorine substitution can lead to unique reactivities that are not observed in their non-fluorinated counterparts. rsc.org

Challenges in Forming Fluoroaryl Grignard Reagents

The primary challenge in synthesizing fluoroaryl Grignard reagents is the inertness of the C-F bond. stackexchange.comnih.gov Direct reaction with magnesium metal is often unsuccessful. nih.gov This has led to the development of alternative strategies, such as the halogen-magnesium exchange from more reactive aryl halides (bromides or iodides) or the use of highly activated magnesium, such as Rieke magnesium. stackexchange.com

Furthermore, even when formed, the reactivity of fluoroaryl Grignard reagents can be complex. For instance, attempts to fluorinate Grignard reagents using electrophilic fluorine sources can be inefficient due to single-electron transfer (SET) processes. drughunter.com

Strategies for Enhancing Formation Efficiency in Ortho-Substituted Systems

The presence of substituents in the ortho position to the magnesium-bearing carbon can introduce steric hindrance, potentially slowing down the formation of the Grignard reagent. reddit.com However, several strategies can be employed to enhance the efficiency of Grignard reagent formation in such systems.

One effective strategy is the use of "turbo-Grignard" reagents like iPrMgCl·LiCl. The presence of lithium chloride breaks down the dimeric aggregates of the Grignard reagent, leading to more reactive monomeric species and accelerating the halogen-magnesium exchange. reddit.com

Chemical Transformations and Mechanistic Aspects of 4 Chloro 3 Fluorophenylmagnesium Bromide Reactions

Fundamental Reactivity Modes

4-Chloro-3-fluorophenylmagnesium bromide is an organometallic compound widely recognized for its function as a Grignard reagent. Its utility in organic synthesis stems from its capacity to act as a potent nucleophile, enabling the formation of new carbon-carbon bonds, a cornerstone of molecular construction in the pharmaceutical and agrochemical industries. lookchem.com

Nucleophilic Attack at Electrophilic Centers

The primary mode of reactivity for 4-Chloro-3-fluorophenylmagnesium bromide involves the nucleophilic attack of the carbanionic carbon atom at various electrophilic centers. The magnesium-carbon bond is highly polarized, rendering the phenyl ring electron-rich and thus, highly nucleophilic. This allows the reagent to react with a wide array of electrophiles, including aldehydes, ketones, esters, and other carbonyl compounds. libretexts.orgyoutube.com The presence of the chloro and fluoro substituents on the phenyl ring modulates its electronic properties and, consequently, its reactivity.

The general mechanism involves the Grignard reagent adding to the carbonyl group of an aldehyde or ketone, which, after acidic workup, yields a secondary or tertiary alcohol, respectively. libretexts.org This addition proceeds via a nucleophilic attack on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate.

Carbon-Carbon Bond Formation Principles

The formation of carbon-carbon bonds is a fundamental transformation in organic synthesis, and 4-Chloro-3-fluorophenylmagnesium bromide serves as a valuable tool in this regard. lookchem.com A concrete example of this is the synthesis of 3-(4-Chloro-3-fluorophenyl)-2-methylprop-1-ene. chemicalbook.com In this reaction, the Grignard reagent attacks an appropriate electrophile, leading to the formation of a new carbon-carbon single bond and the construction of a more complex molecular framework.

Table 1: Illustrative Carbon-Carbon Bond Formation Reaction

| Reactant 1 | Reactant 2 | Product |

| 4-Chloro-3-fluorophenylmagnesium bromide | 3-bromo-2-methylprop-1-ene | 3-(4-Chloro-3-fluorophenyl)-2-methylprop-1-ene |

This table illustrates a specific synthetic application of 4-Chloro-3-fluorophenylmagnesium bromide in a carbon-carbon bond-forming reaction. chemicalbook.com

Specific Mechanisms in Nucleophilic Addition and Substitution

The mechanism of nucleophilic addition of Grignard reagents to carbonyl compounds is well-established. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon, breaking the pi bond of the carbonyl group and forming a new carbon-carbon single bond. This results in a magnesium alkoxide intermediate, which is subsequently protonated during aqueous workup to yield the final alcohol product. youtube.com

In reactions with esters, the initial nucleophilic addition is followed by the elimination of an alkoxy group to form a ketone intermediate. This ketone can then react with a second equivalent of the Grignard reagent to produce a tertiary alcohol. quora.com However, under certain conditions, such as cryogenic temperatures, it is possible to achieve mono-addition to the ester, isolating the ketone as the major product. researchgate.net

Nucleophilic substitution reactions can also occur, particularly with substrates bearing a good leaving group. For instance, the reaction of a Grignard reagent with an alkyl halide can lead to the formation of a new carbon-carbon bond, although this is often less efficient than reactions with carbonyl compounds.

Grignard Reagent as a Base vs. Nucleophile

Deprotonation Reactions with Acidic Substrates (e.g., 1,3-diketones)

In the presence of acidic protons, such as those found in water, alcohols, and 1,3-diketones, the Grignard reagent can act as a base, abstracting a proton to form an alkane and a magnesium salt. libretexts.org With 1,3-diketones, the enol form can react with the Grignard reagent, leading to deprotonation and the formation of a magnesium enolate. This pathway competes with the nucleophilic addition to the carbonyl groups.

Competitive Pathways and Reaction Selectivity

The competition between the nucleophilic and basic pathways is influenced by several factors, including the steric hindrance of the substrate and the Grignard reagent, the acidity of the substrate, and the reaction conditions. For instance, in reactions with sterically hindered ketones, the Grignard reagent may preferentially act as a base, leading to deprotonation and the formation of an enolate, rather than undergoing nucleophilic addition.

The selectivity of Grignard reactions can also be influenced by the electronic nature of the substituents on both the Grignard reagent and the substrate. In the case of 4-Chloro-3-fluorophenylmagnesium bromide, the electron-withdrawing nature of the halogen substituents can affect its basicity and nucleophilicity. The face selectivity of the nucleophilic attack can also be directed by substituents on the substrate, as demonstrated in reactions with substituted adamantanes, where electrostatic and steric effects guide the approach of the Grignard reagent. rsc.org

Table 2: General Reactivity of Grignard Reagents with Carbonyl Compounds

| Carbonyl Substrate | Initial Product (after Grignard addition) | Final Product (after acidic workup) |

| Formaldehyde | Magnesium alkoxide | Primary alcohol |

| Aldehyde | Magnesium alkoxide | Secondary alcohol |

| Ketone | Magnesium alkoxide | Tertiary alcohol |

| Ester | Ketone (after elimination) | Tertiary alcohol (after second addition) |

This table provides a general overview of the expected products from the reaction of a Grignard reagent with various carbonyl compounds. The specific structure of the product will depend on the R-group of the Grignard reagent and the substituents on the carbonyl compound.

Utility of 4 Chloro 3 Fluorophenylmagnesium Bromide in Complex Organic Synthesis

Nucleophilic Addition Reactions

The primary reactivity of 4-chloro-3-fluorophenylmagnesium bromide is that of a strong nucleophile. The carbon atom bonded to the magnesium bromide is highly electron-rich and readily attacks electrophilic centers, most notably the carbon atom of a carbonyl group. libretexts.orgmasterorganicchemistry.com This nucleophilic addition is a fundamental transformation in organic chemistry, leading to the formation of a new carbon-carbon single bond and the conversion of the carbonyl group into an alcohol upon workup. libretexts.orgyoutube.com

The reaction of 4-chloro-3-fluorophenylmagnesium bromide with aldehydes and ketones is a classic example of its nucleophilic character. libretexts.orgmasterorganicchemistry.com The Grignard reagent adds to the carbonyl carbon, forming a tetrahedral intermediate which, after protonation (typically with an acidic workup), yields a secondary or tertiary alcohol, respectively. youtube.compressbooks.pub This reaction is a reliable method for introducing the 4-chloro-3-fluorophenyl group into a molecule and constructing more complex alcohol-containing structures.

For instance, the reaction with an aldehyde would produce a secondary alcohol, while reaction with a ketone would yield a tertiary alcohol. mdpi.com The general scheme for this transformation is depicted below:

Reaction Scheme:

4-Chloro-3-fluorophenylmagnesium bromide + Aldehyde → Secondary Alcohol

4-Chloro-3-fluorophenylmagnesium bromide + Ketone → Tertiary Alcohol

This type of reaction is widely used in the synthesis of various organic molecules due to its efficiency and the commercial availability of a wide range of aldehyde and ketone starting materials.

While Grignard reagents typically undergo 1,2-addition to carbonyl compounds, they can also participate in conjugate (or 1,4-) addition reactions with α,β-unsaturated systems, particularly those with strong electron-withdrawing groups like nitroalkenes. mdpi.com This reaction, also known as the Michael addition, involves the nucleophilic attack of the Grignard reagent at the β-carbon of the activated olefin. This process is a powerful tool for the formation of carbon-carbon bonds and the synthesis of functionalized nitro compounds, which can be further transformed into other valuable synthetic intermediates. mdpi.com

The conjugate addition of 4-chloro-3-fluorophenylmagnesium bromide to a nitroalkene would result in the formation of a new carbon-carbon bond at the β-position relative to the nitro group. The resulting nitroalkane can then be further elaborated, for example, by reduction of the nitro group to an amine.

The versatility of 4-chloro-3-fluorophenylmagnesium bromide extends to its use in multicomponent reactions. These reactions involve the simultaneous combination of three or more reactants to form a single product, offering a highly efficient approach to building molecular complexity. In the context of this Grignard reagent, it can be employed in coupling reactions that may involve fluoroalkylated esters, leading to the formation of highly functionalized molecules containing the 4-chloro-3-fluorophenyl moiety.

Cross-Coupling Methodologies

Beyond its role as a nucleophile in addition reactions, 4-chloro-3-fluorophenylmagnesium bromide is a key coupling partner in various transition metal-catalyzed cross-coupling reactions. These reactions are fundamental to the construction of biaryl and other complex aromatic systems.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. nih.govnih.gov While the direct use of Grignard reagents in Suzuki-Miyaura couplings is less common than that of boronic acids, the underlying principle of transmetalation to a palladium center is relevant. 4-Chloro-3-fluorophenylmagnesium bromide can be used in related palladium-catalyzed cross-coupling reactions to form biaryl structures. rsc.org These reactions typically involve the coupling of the Grignard reagent with an aryl halide or triflate in the presence of a palladium catalyst. The choice of ligands on the palladium catalyst is crucial for achieving high yields and selectivity. nih.gov

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Reactant 1 | Reactant 2 | Catalyst System | Product Type |

|---|---|---|---|

| 4-Chloro-3-fluorophenylmagnesium bromide | Aryl Halide | Palladium complex with phosphine (B1218219) ligands | Substituted Biaryl |

In recent years, iron-catalyzed cross-coupling reactions have emerged as a more sustainable and cost-effective alternative to palladium-catalyzed methods. acs.orgorganic-chemistry.org 4-Chloro-3-fluorophenylmagnesium bromide has been successfully employed in iron-catalyzed cross-coupling reactions with aryl chlorides to synthesize unsymmetrical biaryls. acs.orgorganic-chemistry.org These reactions often utilize an iron(III) salt, such as iron(III) fluoride, in combination with an N-heterocyclic carbene (NHC) ligand. acs.orgorganic-chemistry.org This catalytic system has been shown to be effective in promoting the desired cross-coupling product while suppressing the formation of homocoupling byproducts. acs.orgorganic-chemistry.org The mechanism of these iron-catalyzed reactions is thought to involve the formation of an active iron species that undergoes oxidative addition, transmetalation, and reductive elimination. researchgate.net

Table 2: Iron-Catalyzed Cross-Coupling of Aryl Chlorides with Arylmagnesium Bromides

| Aryl Chloride | Arylmagnesium Bromide | Catalyst System | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Chloroanisole | p-Tolylmagnesium bromide | FeF₃·3H₂O, SIPr·HCl | 92 | acs.org |

| 4-Fluoro-1-chlorobenzene | 3,4-Difluorophenylmagnesium bromide | FeF₃·3H₂O, SIPr·HCl | Good | acs.org |

This methodology provides a valuable route for the synthesis of a wide range of biaryl compounds, including those containing the synthetically useful 4-chloro-3-fluorophenyl scaffold.

Chromium-Catalyzed Cross-Coupling Reactions

Information regarding specific examples of chromium-catalyzed cross-coupling reactions involving 4-chloro-3-fluorophenylmagnesium bromide is not available in the reviewed literature. While chromium catalysis is a known method for certain cross-coupling reactions with Grignard reagents, details of its application with this specific reagent could not be found.

Formation of Aryl Sulfides via Coupling with Thiols

The synthesis of aryl sulfides is a critical transformation in medicinal and materials chemistry. One established method involves the cross-coupling of organometallic reagents, such as Grignard reagents, with sulfur-containing compounds. While direct examples involving 4-chloro-3-fluorophenylmagnesium bromide are not explicitly detailed, general protocols demonstrate the feasibility of this reaction.

A common strategy involves the in-situ formation of highly reactive sulfenyl chlorides from thiols, which then readily couple with Grignard reagents. escholarship.org In this one-pot procedure, a thiol is treated with an N-chlorinating agent like N-Chlorosuccinimide (NCS) to generate a sulfenyl chloride. Subsequent addition of a Grignard reagent, such as 4-chloro-3-fluorophenylmagnesium bromide, would result in the formation of the corresponding aryl sulfide. escholarship.org This method is noted for its mild conditions and tolerance of various functional groups. escholarship.org

Alternatively, transition metal-catalyzed reactions provide another route. nih.gov Catalysts based on copper, nickel, or palladium are widely used to facilitate the coupling between aryl halides (the precursors to Grignard reagents) and thiols. nih.gov A synthetic sequence could therefore involve the coupling of a thiol with 1-bromo-4-chloro-3-fluorobenzene, or the direct use of the pre-formed 4-chloro-3-fluorophenylmagnesium bromide in a catalyzed reaction with a suitable thiol derivative.

Functionalization of Aryl Halides with Grignard Reagents

A primary application of Grignard reagents like 4-chloro-3-fluorophenylmagnesium bromide is the functionalization of aryl halides through transition-metal-catalyzed cross-coupling reactions. The Kumada coupling, reported independently by the groups of Kumada and Corriu in 1972, is a seminal method for forming carbon-carbon bonds between a Grignard reagent and an organic halide. wikipedia.org

This reaction typically employs nickel or palladium catalysts to couple alkyl, vinyl, or aryl Grignard reagents with aryl or vinyl halides. wikipedia.orgorganic-chemistry.org The catalytic cycle involves three key steps:

Oxidative Addition: The low-valent Ni(0) or Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide.

Transmetalation: The organomagnesium compound (e.g., 4-chloro-3-fluorophenylmagnesium bromide) transfers its organic group to the metal center, displacing the halide.

Reductive Elimination: The two organic groups on the metal center couple and are eliminated, forming the new carbon-carbon bond and regenerating the active catalyst. wikipedia.org

The Kumada coupling is valued for its use of readily available Grignard reagents and is robust enough for industrial-scale synthesis, such as in the production of the hypertension drug aliskiren (B1664508) and polythiophenes for organic electronics. wikipedia.org Given this established utility, 4-chloro-3-fluorophenylmagnesium bromide serves as a competent nucleophilic partner for coupling with a variety of aryl and vinyl halides to produce unsymmetrical biaryls and other complex structures. organic-chemistry.org

Synthesis of Advanced Synthetic Intermediates and Target Molecules

The 4-chloro-3-fluorophenyl structural motif is a component of various high-value molecules. The corresponding Grignard reagent provides a direct method for incorporating this specific chemical entity during synthesis.

Pharmaceuticals and Biologically Active Compounds (e.g., Carbonucleoside Derivatives, Citalopram (B1669093) Precursors, Spirocyclic Drugs)

While specific examples for the synthesis of carbonucleoside derivatives using 4-chloro-3-fluorophenylmagnesium bromide were not found in the surveyed literature, the utility of closely related Grignard reagents in synthesizing precursors for other complex pharmaceuticals is well-documented.

Citalopram Precursors: The antidepressant citalopram features a fluorophenyl group. In established synthetic routes, a key intermediate is prepared via the reaction of 5-bromophthalide (B15269) with p-fluorophenyl magnesium bromide. wikipedia.org This reaction produces a benzophenone (B1666685) derivative that, after reduction and cyclization, yields the core phthalane structure of citalopram. wikipedia.org The use of a substituted fluorophenyl Grignard reagent in this context highlights a general strategy where 4-chloro-3-fluorophenylmagnesium bromide could be employed to create structurally analogous compounds for pharmaceutical research.

Spirocyclic Drugs: The synthesis of the antipsychotic drug fluspirilene (B1673487) involves an intermediate prepared using a fluorophenyl Grignard reagent. In one reported synthesis, γ-butyrolactone is reacted with an excess of 4-fluorophenylmagnesium bromide to produce a diol intermediate. acs.org This diol is a precursor to the alkylating agent required for the final steps of the fluspirilene synthesis. acs.org This demonstrates the role of arylmagnesium reagents in building complex aliphatic portions of spirocyclic drug frameworks.

Agrochemicals (e.g., Pesticides, Herbicides)

Based on the available research, no specific applications of 4-chloro-3-fluorophenylmagnesium bromide in the synthesis of agrochemicals such as pesticides or herbicides have been documented.

Monomers for Advanced Materials (e.g., Poly(ether ketone) Dendrons)

The synthesis of precisely defined macromolecules like dendrons often requires controlled, step-wise growth. Grignard reagents can play a crucial role in the preparation of the necessary monomers. In the synthesis of an AB₄-type hypermonomer used for creating poly(ether ketone) dendrons, a Grignard reaction was employed as an effective alternative to a traditional Friedel-Crafts acylation. acs.org

The reaction involved treating 5-methoxyisophthaloyl chloride with 4-fluorophenylmagnesium bromide in tetrahydrofuran (B95107) (THF) to produce the key monomer, 3,5-bis(4-fluorobenzoyl)anisole. This approach provided a more direct route to the monomer compared to the alternative method using fluorobenzene (B45895) and aluminum chloride. acs.org

Table 1: Synthesis of Poly(ether ketone) Dendron Monomer

| Reactants | Product | Solvent | Yield |

|---|---|---|---|

| 5-Methoxyisophthaloyl chloride, 4-Fluorophenylmagnesium bromide | 3,5-Bis(4-fluorobenzoyl)anisole | THF | 60-65% acs.org |

A side product, 3-(4-fluorobenzoyl)-5-methoxybenzoic acid, was also isolated in approximately 30% yield.

This monomer, featuring multiple activated fluorine atoms, is designed for subsequent nucleophilic aromatic substitution reactions, allowing for the rapid, generational growth of hyperbranched poly(ether ketone) dendrons. acs.org

Spirocyclic Systems Synthesis (e.g., Spiro[indole-3,5′-isoxazoles])

A significant application of aryl Grignard reagents, including by extension 4-Chloro-3-fluorophenylmagnesium bromide, is in the diastereomerically selective synthesis of spirocyclic systems. A highly efficient, one-pot procedure has been developed for creating 4′H-spiro[indole-3,5′-isoxazoles]. rsc.orgnih.gov This method involves the conjugate addition of a Grignard reagent to a (2-nitroalkenyl)indole, which is then followed by a Brønsted acid-assisted spirocyclization. rsc.orgrsc.org

The reaction sequence is initiated by the 1,4-conjugate addition of the aryl Grignard reagent to the nitroalkene moiety of the indole (B1671886) derivative. This step forms a nitronate intermediate. Subsequent treatment with a strong acid, such as concentrated hydrochloric acid, facilitates a spirocyclization cascade to yield the final 4′H-spiro[indole-3,5′-isoxazole] product. rsc.org This protocol has proven effective for a variety of aryl Grignard reagents, demonstrating its utility for introducing diverse substituents, such as the 4-chloro-3-fluorophenyl group, at the 4'-position of the spiro-isoxazole core. rsc.orgresearchgate.net The resulting spirocyclic indoles are considered "privileged" structures in medicinal chemistry and have shown promising anti-cancer activities. researchgate.net

Table 1: Examples of Aryl Grignard Reagents in Spiro[indole-3,5′-isoxazole] Synthesis This table is illustrative of the general reaction; specific yield for 4-Chloro-3-fluorophenylmagnesium bromide is not provided in the cited literature.

| Grignard Reagent | Product | Yield (%) |

| Phenylmagnesium bromide | (3R,4′S)-2,4′-Diphenyl-4′H-spiro[indole-3,5′-isoxazole] | 68% |

| o-Tolylmagnesium bromide | (3R,4′S)-2-Phenyl-4′-(o-tolyl)-4′H-spiro[indole-3,5′-isoxazole] | 79% |

Lipophilic Bromobenzene (B47551) Derivatives

In the development of chemical sensors and other specialized materials, lipophilic bromobenzene derivatives are valuable intermediates. A general method for preparing these compounds involves the copper-catalyzed cross-coupling of an aryl Grignard reagent with a silylated lipophilic bromoalkyl alcohol. google.com While the specific patent demonstrates this with 4-bromophenylmagnesium bromide, the methodology is applicable to substituted analogues like 4-Chloro-3-fluorophenylmagnesium bromide. google.com

The process involves reacting the Grignard reagent with a long-chain, silylated bromoalkyl alcohol in the presence of a catalytic amount of dilithium (B8592608) tetrachlorocuprate (Li₂CuCl₄). google.com This reaction efficiently forms a C-C bond between the aryl ring of the Grignard reagent and the alkyl chain. The silyl (B83357) protecting group (e.g., tert-butyldimethylsilyl) is later removed to reveal a terminal hydroxyl group. This method allows for the synthesis of bromobenzene compounds substituted with long hydrocarbon or fluorinated carbon chains, enhancing their lipophilicity. google.com The use of 4-Chloro-3-fluorophenylmagnesium bromide in this reaction would produce highly functionalized derivatives containing four different halogen atoms, a structural motif of potential interest in materials science and medicinal chemistry.

One-Pot 1,4-Dicarbofunctionalization of Fluoroaryl Reagents with Malononitriles

A novel and efficient one-pot 1,4-dicarbofunctionalization of activated fluoroarenes has been developed utilizing fluoroaryl Grignard reagents. nih.gov This reaction provides a unique tandem approach to functionalizing arenes activated by a fluorine atom, such as the aromatic ring in 4-Chloro-3-fluorophenylmagnesium bromide. The process involves the reaction of the fluoroaryl Grignard reagent with a 2,2-disubstituted malononitrile. nih.gov

The reaction mechanism proceeds through two key sequential steps:

Transnitrilation: The Grignard reagent attacks one of the nitrile groups of the malononitrile. This is followed by a retro-Thorpe-type fragmentation, which transfers a cyano group to the aryl ring, forming an aryl nitrile and a stabilized carbanion.

SNA_r Reaction: The generated carbanion then acts as a nucleophile, attacking the electron-deficient carbon atom of the fluoroarene (at the position of the fluorine atom) via a nucleophilic aromatic substitution (S_NAr) mechanism. This step forms the second carbon-carbon bond. nih.gov

This one-pot transformation is compatible with a variety of Grignard reagents prepared in situ and accommodates diverse malononitriles, offering a powerful tool for the rapid construction of complex, functionalized aromatic compounds from 4-fluoroaryl precursors. nih.gov

Control and Prediction of Regioselectivity and Stereoselectivity in 4 Chloro 3 Fluorophenylmagnesium Bromide Mediated Reactions

Regiochemical Control in Substituted Aromatic Systems

The presence of two different halogen atoms on the aromatic ring of 4-chloro-3-fluorophenylmagnesium bromide introduces complexities in its synthesis and subsequent reactions. The regiochemical outcome is primarily governed by the interplay of electronic and steric effects of the chloro and fluoro groups.

Directing Group Effects and Cooperative Halogen-Magnesium Exchange

The formation of aryl Grignard reagents from di- or poly-halogenated precursors is a nuanced process. The halogen-magnesium exchange, a key method for preparing highly functionalized Grignard reagents, is highly dependent on the nature of the halogen and the electronic properties of the aromatic ring. acs.orgharvard.edu The general reactivity for halogen-magnesium exchange increases down the group: F < Cl < Br < I. stackexchange.comlibretexts.org This is attributed to the decreasing carbon-halogen bond strength, which lowers the activation energy for the reaction with magnesium. stackexchange.com

In the precursor to 4-chloro-3-fluorophenylmagnesium bromide, which is typically 1-bromo-4-chloro-3-fluorobenzene, the bromine atom is the most reactive site for oxidative addition of magnesium or for halogen-magnesium exchange with a reagent like isopropylmagnesium chloride (i-PrMgCl). harvard.edu The carbon-fluorine bond is exceptionally strong and generally unreactive toward magnesium under standard conditions. stackexchange.com The carbon-chlorine bond is also less reactive than the carbon-bromine bond. stackexchange.com

The fluorine and chlorine atoms that remain on the ring act as directing groups. Both are electron-withdrawing through their inductive effects (-I), which can accelerate the rate of halogen-magnesium exchange by stabilizing the partial negative charge that develops on the aromatic ring during the transition state. harvard.edu Conversely, their resonance effects (+R), where they donate lone-pair electron density to the ring, can also play a role, though the inductive effect typically dominates for halogens. The presence of these electron-withdrawing halogens makes the formation of the Grignard reagent more favorable compared to an unsubstituted ring. harvard.edu The development of "Turbo-Grignard" reagents, such as i-PrMgCl·LiCl, has further enhanced the ability to perform these exchanges efficiently at low temperatures, even in the presence of sensitive functional groups. sigmaaldrich.comresearchgate.net The lithium chloride breaks up polymeric Grignard aggregates, increasing the reactivity and solubility of the organomagnesium species. researchgate.netrsc.org

Stereochemical Outcomes in Chiral Synthesis

When 4-chloro-3-fluorophenylmagnesium bromide reacts with a chiral substrate, such as a ketone or aldehyde with a nearby stereocenter, the formation of diastereomeric products is possible. The stereochemical outcome of such additions can often be predicted using established stereochemical models.

Application of Felkin-Anh Model and Cram's Rule in Carbonyl Additions

The Felkin-Anh model is a widely accepted framework for predicting the stereochemistry of nucleophilic additions to chiral aldehydes and ketones. wikipedia.orglibretexts.orgyoutube.com The model analyzes the steric interactions in the transition state. It posits that the largest group (L) on the α-carbon orients itself anti-periplanar to the incoming nucleophile to minimize steric hindrance. The nucleophile, in this case, the 4-chloro-3-fluorophenyl group, then attacks the carbonyl carbon from the least hindered face, typically following the Bürgi-Dunitz trajectory (approximately 107°). youtube.com

Felkin-Anh Model Prediction:

For an α-chiral aldehyde reacting with 4-chloro-3-fluorophenylmagnesium bromide:

The conformation of the aldehyde is arranged so that the largest group (RL) is perpendicular to the carbonyl bond.

The 4-chloro-3-fluorophenyl nucleophile attacks the carbonyl carbon from the side of the smallest group (RS), avoiding the medium (RM) and large groups.

Cram's rule and its chelation-control variant offer an alternative predictive model. nih.govresearchgate.net The original Cram's rule is similar to the Felkin-Anh model. The Cram-chelation model applies when the α-substituent is capable of chelating with the magnesium ion of the Grignard reagent (e.g., a methoxy (B1213986) or hydroxyl group). researchgate.net This chelation creates a rigid five-membered ring intermediate, forcing the nucleophile to attack from the less hindered face of this cyclic structure, often leading to a product with the opposite stereochemistry to that predicted by the standard Felkin-Anh model. nih.gov Since 4-chloro-3-fluorophenylmagnesium bromide does not possess chelating groups itself, its reactions are typically governed by the non-chelation Felkin-Anh model unless the carbonyl substrate contains a chelating moiety. nih.govresearchgate.net

Diastereoselective and Enantioselective Transformations

Achieving high diastereoselectivity is a key goal in organic synthesis. In reactions involving 4-chloro-3-fluorophenylmagnesium bromide, the choice of solvent and the specific nature of the magnesium halide can influence the diastereomeric ratio of the products. nih.gov For instance, studies on related systems have shown that alkylmagnesium iodides can offer higher selectivity in additions to β-hydroxy ketones compared to chlorides or bromides, an effect attributed to the Lewis acidity of the chelated magnesium alkoxide intermediate. nih.gov

For enantioselective transformations, where the goal is to produce one enantiomer preferentially from a prochiral substrate, a chiral catalyst or auxiliary is required. While specific examples detailing the use of 4-chloro-3-fluorophenylmagnesium bromide in catalytic asymmetric reactions are not prevalent in the provided search results, the general strategy is well-established. This involves using a chiral ligand complexed to a metal, which coordinates to the reactants and facilitates the nucleophilic addition through a lower-energy transition state for one enantiomer over the other. nih.gov The development of chiral fluoroalkylboronates from fluoroalkyl-substituted alkenes highlights the importance and feasibility of creating chiral centers in fluorinated molecules, a field to which enantioselective additions of reagents like 4-chloro-3-fluorophenylmagnesium bromide could contribute. nih.gov

Influence of Halogen Position on Reaction Selectivity

The specific placement of the fluorine and chlorine atoms on the aromatic ring significantly impacts the reagent's properties and reactivity. A direct comparison between 4-chloro-3-fluorophenylmagnesium bromide and its isomer, 3-chloro-4-fluorophenylmagnesium bromide, illustrates this influence.

The electronic nature of the ring is altered by the halogen positions relative to the carbon-magnesium bond. The inductive effect of fluorine is stronger than that of chlorine, meaning it withdraws electron density more strongly. In the 4-chloro-3-fluoro isomer, the highly electronegative fluorine atom is at the meta position relative to the MgBr group, while the chlorine is at the para position. In the 3-chloro-4-fluoro isomer, these positions are reversed. These electronic differences can affect the nucleophilicity of the Grignard reagent and the stability of reaction intermediates.

Table 1: Comparison of Properties of Regioisomeric Grignard Reagents

| Property | 4-Chloro-3-fluorophenylmagnesium bromide sigmaaldrich.com | 3-Chloro-4-fluorophenylmagnesium bromide |

|---|---|---|

| CAS Number | 170793-00-7 | 413589-34-1 |

| Molecular Formula | C₆H₃BrClFMg | C₆H₃BrClFMg |

| Molecular Weight | 233.75 g/mol | 233.75 g/mol |

| Appearance (in THF) | Yellow to brown liquid echemi.com | Data not available |

| Density (0.5M in THF) | 0.968 g/mL at 25 °C | 0.966 g/mL at 25 °C |

Emerging Research Avenues and Methodological Advancements

Development of Novel Catalytic Systems for Grignard Reactions

The utility of 4-chloro-3-fluorophenylmagnesium bromide is significantly enhanced through the use of advanced catalytic systems, particularly for cross-coupling reactions. While research directly detailing catalytic systems for this exact molecule is specific, the broader context of nickel-catalyzed cross-coupling reactions for aryl Grignard reagents provides a clear indication of current and future directions.

Research Findings:

Nickel-catalyzed cross-coupling reactions have emerged as a powerful tool for forming carbon-carbon bonds using aryl Grignard reagents and various organic halides. nih.gov These reactions often employ phosphine (B1218219) ligands to stabilize the nickel catalyst and modulate its reactivity. Commercially available ligands such as 1,2-bis(diphenylphosphino)ethane (B154495) (dppe), 1,3-bis(diphenylphosphino)propane (B126693) (dppp), and 1,1'-bis(diphenylphosphino)ferrocene (dppf) have been successfully used in the cross-coupling of aryl Grignard reagents with fluoroarenes and other halo-substituted aromatic compounds. nih.gov

The choice of ligand is crucial and can significantly impact the reaction's yield and selectivity. For a reagent like 4-chloro-3-fluorophenylmagnesium bromide, with its specific electronic and steric properties, the development of tailored catalytic systems is an active area of research. The higher electrophilicity due to the chlorine and fluorine substituents influences its reactivity profile, necessitating a careful selection of the catalyst and reaction conditions.

| Catalyst System | Application | Potential Advantage for 4-Chloro-3-fluorophenylmagnesium bromide |

| Nickel-phosphine complexes | Cross-coupling with aryl and alkyl halides | Efficient formation of biaryl compounds and other substituted aromatics. |

| Iron-based catalysts | Cross-coupling reactions | More economical and environmentally benign alternative to palladium and nickel. |

| Palladium-catalyzed reactions | C-F bond activation | Enables novel transformations involving the fluoro-substituent. |

Green Chemistry Approaches in Grignard Reagent Synthesis and Application

Traditional Grignard reactions often require anhydrous conditions and the use of volatile and hazardous organic solvents like diethyl ether or tetrahydrofuran (B95107). wikipedia.org Modern research is increasingly focused on developing more environmentally friendly and sustainable methods for the synthesis and application of Grignard reagents, including 4-chloro-3-fluorophenylmagnesium bromide.

Key Advancements:

Mechanochemistry: A promising green approach involves the use of ball-milling to produce Grignard reagents. sciencedaily.com This mechanochemical technique drastically reduces the amount of organic solvent required, sometimes by as much as 90%, by initiating the reaction in a solid or semi-solid state. sciencedaily.com This not only minimizes hazardous waste but can also lead to the formation of Grignard reagents from organohalides with poor solubility in conventional solvents. sciencedaily.com

Alternative Reaction Media: Research into zinc-mediated Barbier-type reactions in aqueous conditions presents a greener alternative to the classic Grignard reaction for certain applications. beyondbenign.org While not a direct synthesis of the Grignard reagent itself, it offers a pathway to similar products with a significantly reduced environmental footprint. beyondbenign.org

Safer Solvents: The use of less hazardous solvents is another key aspect of green chemistry. While 4-chloro-3-fluorophenylmagnesium bromide is typically supplied in THF, research into solvents with better safety profiles is ongoing.

Mechanistic Elucidation of Complex Grignard Pathways

A deeper understanding of the reaction mechanisms involving Grignard reagents is crucial for optimizing reaction conditions, improving yields, and controlling selectivity. The formation and reactivity of 4-chloro-3-fluorophenylmagnesium bromide are governed by complex equilibria and reaction pathways.

Insights from Mechanistic Studies:

The formation of a Grignard reagent is not a simple insertion of magnesium into a carbon-halogen bond but rather a complex surface reaction involving radical intermediates. alfredstate.edu The reaction is believed to occur on the surface of the magnesium metal, which can influence the stereochemical outcome of the reaction. alfredstate.edu

Furthermore, the behavior of Grignard reagents in solution is complex, often existing as a mixture of monomeric, dimeric, and higher-order aggregates in what is known as the Schlenk equilibrium. The specific nature of the substituents on the phenyl ring, such as the chloro and fluoro groups in 4-chloro-3-fluorophenylmagnesium bromide, can influence this equilibrium and, consequently, the reagent's reactivity.

Recent studies have also employed Density Functional Theory (DFT) calculations to investigate the mechanism of palladium-catalyzed cross-coupling reactions involving Grignard reagents and aryl fluorides. These studies suggest that the magnesium ion from the Grignard reagent may play an intimate role in the oxidative addition of the C-F bond to the palladium center. nih.gov

Applications in Continuous Flow Chemistry and Microreactor Technology

The synthesis of Grignard reagents is often an exothermic process, which can pose safety risks, especially on a large scale. Continuous flow chemistry and microreactor technology offer significant advantages in managing these reactions safely and efficiently.

Benefits of Flow Chemistry:

Enhanced Safety: Continuous flow reactors have a small internal volume, which minimizes the risk associated with highly reactive and exothermic reactions. vapourtec.com The excellent heat transfer properties of these systems allow for precise temperature control, preventing runaway reactions. vapourtec.com

Improved Yield and Purity: The precise control over reaction parameters such as temperature, pressure, and reaction time in a flow system can lead to higher yields and purities of the desired Grignard reagent. acs.orgresearchgate.net This can also reduce the formation of byproducts like Wurtz coupling products. researchgate.net

Scalability: Scaling up a reaction in a continuous flow system is often more straightforward than in traditional batch processes. acs.orgresearchgate.net This makes it an attractive technology for the industrial production of Grignard reagents like 4-chloro-3-fluorophenylmagnesium bromide.

In-situ Generation and Use: Flow chemistry allows for the in-situ generation of the Grignard reagent, which can then be immediately reacted with a substrate in a subsequent reactor. vapourtec.com This approach is particularly beneficial for unstable or highly reactive reagents, as it avoids the need for storage and handling. vapourtec.com

Computational and Theoretical Studies of 4-Chloro-3-fluorophenylmagnesium Bromide Reactivity

Computational and theoretical chemistry are becoming increasingly powerful tools for understanding and predicting the reactivity of complex molecules like 4-chloro-3-fluorophenylmagnesium bromide.

Applications of Computational Chemistry:

Reaction Mechanism Elucidation: As mentioned earlier, DFT calculations are being used to unravel the intricate mechanisms of reactions involving Grignard reagents, such as the role of the magnesium ion in catalytic cycles. nih.gov

Predicting Reactivity: Computational models can predict the electronic properties, such as the nucleophilicity and electrophilicity, of Grignard reagents. For 4-chloro-3-fluorophenylmagnesium bromide, these studies can quantify the impact of the electron-withdrawing chloro and fluoro groups on the reactivity of the carbon-magnesium bond.

Catalyst Design: Theoretical studies can aid in the rational design of new catalysts with improved activity and selectivity for specific Grignard reactions. By modeling the interaction between the Grignard reagent, the substrate, and the catalyst, researchers can identify promising new ligand structures.

Development of Novel Functionalized Molecules and Scaffolds from 4-Chloro-3-fluorophenylmagnesium Bromide

The primary value of 4-chloro-3-fluorophenylmagnesium bromide lies in its ability to serve as a building block for the synthesis of more complex, functionalized molecules, particularly in the pharmaceutical and agrochemical industries. The presence of the chloro and fluoro substituents makes it a valuable precursor for introducing these halogens into a target molecule, which can significantly impact its biological activity.

Examples of Synthesized Molecules:

Serine/Threonine Kinase Inhibitors: A patent has described the use of 4-chloro-3-fluorophenylmagnesium bromide in the synthesis of novel serine/threonine kinase inhibitors, which are a class of drugs used in the treatment of cancer and other diseases. google.comgoogle.com

Substituted Piperidines: Another patent details the synthesis of 2-(4-chloro-3-fluorophenyl)piperidine, a scaffold that can be further elaborated to create a variety of biologically active compounds. googleapis.comgoogle.com

Pharmaceutical Intermediates: The compound is used as an intermediate in the preparation of various pharmaceutical compounds where the 4-chloro-3-fluorophenyl moiety is a key structural feature. google.com

The versatility of 4-chloro-3-fluorophenylmagnesium bromide in nucleophilic addition and cross-coupling reactions allows for the creation of a diverse range of molecular scaffolds, paving the way for the discovery of new therapeutic agents and other functional materials.

Q & A

Q. What are the optimal synthesis conditions for preparing 4-Chloro-3-fluorophenylmagnesium bromide?

Methodological Answer: 4-Chloro-3-fluorophenylmagnesium bromide is typically synthesized via a Grignard reaction. The aryl bromide precursor (4-chloro-3-fluorobromobenzene) is reacted with magnesium turnings in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon/nitrogen). Key parameters include:

- Solvent purity : THF must be rigorously dried (e.g., distilled over sodium/benzophenone) to avoid protonation of the Grignard reagent .

- Molar ratios : A 1:1.1 molar ratio of aryl halide to magnesium ensures complete activation of Mg .

- Temperature : Slow initiation at room temperature, followed by gentle reflux (65–70°C) to sustain reactivity .

| Parameter | Typical Value |

|---|---|

| Solvent | Anhydrous THF |

| Mg Activation | 1.1 equivalents |

| Reaction Temperature | 25–70°C (gradient) |

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

- Storage : Store in sealed, flame-resistant containers under inert gas at 2–8°C to prevent degradation or spontaneous ignition .

- Handling : Use explosion-proof equipment, avoid water contact (vigorous hydrolysis), and conduct reactions in fume hoods with blast shields .

- Waste disposal : Quench residual reagent with isopropanol, then neutralize with dilute HCl. Collect halogenated waste for specialized treatment .

Q. How is 4-Chloro-3-fluorophenylmagnesium bromide characterized post-synthesis?

Methodological Answer:

- Titration : Use a standardized acid (e.g., HCl) to quantify active Mg via gas evolution .

- Spectroscopy :

Advanced Research Questions

Q. How can reaction yields be optimized in cross-coupling reactions using this Grignard reagent?

Methodological Answer: Yields depend on:

- Catalyst selection : Nickel or palladium catalysts (e.g., Pd(PPh)) enhance coupling efficiency with aryl electrophiles .

- Solvent effects : Use ethereal solvents (THF/diethyl ether) to stabilize the Grignard intermediate. Avoid coordinating solvents like DMSO .

- Temperature control : Slow addition of the electrophile at –20°C minimizes side reactions (e.g., β-hydride elimination) .

Q. How to resolve contradictions in spectroscopic data during characterization?

Methodological Answer:

- Contamination analysis : Use GC-MS to detect residual THF or halogenated byproducts .

- Theoretical modeling : Compare experimental NMR shifts with DFT-calculated values to confirm regiochemical purity .

- Cross-validation : Combine Raman spectroscopy with NMR to distinguish between isomeric impurities .

Q. What computational approaches predict the reactivity of 4-Chloro-3-fluorophenylmagnesium bromide?

Methodological Answer:

- DFT calculations : Model the Mg-C bond dissociation energy (BDE) to predict nucleophilicity in SN reactions .

- Molecular dynamics (MD) : Simulate solvent effects on reagent aggregation states (e.g., dimer vs. monomeric forms in THF) .

- Reaction pathway mapping : Use software like Gaussian or ORCA to identify transition states in cross-coupling mechanisms .

Data Contradiction Analysis

Q. Why do reaction outcomes vary between batches despite consistent protocols?

Methodological Answer: Common variables include:

- Moisture content : Trace water deactivates Mg; use Karl Fischer titration to ensure solvent dryness (<50 ppm HO) .

- Magnesium surface oxidation : Mechanically grind Mg turnings under inert gas to expose fresh metal .

- Atmospheric oxygen : Leaks in Schlenk lines introduce O, leading to MgO byproducts; validate system integrity with pressure tests .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.